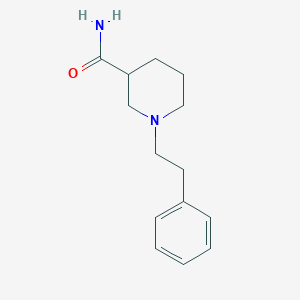
1-(2-phenylethyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-phenylethyl)-3-piperidinecarboxamide, also known as GW501516, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism. Despite its potential therapeutic benefits, GW501516 has gained significant attention in the sports community due to its performance-enhancing properties.
Mécanisme D'action
1-(2-phenylethyl)-3-piperidinecarboxamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. It increases fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose tolerance. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the activity of antioxidant enzymes. Additionally, this compound has been shown to improve exercise performance by increasing endurance and reducing fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-phenylethyl)-3-piperidinecarboxamide is a useful tool for studying the role of PPARδ in metabolic regulation and exercise physiology. It can be used to investigate the molecular mechanisms underlying its therapeutic effects and to identify potential targets for drug development. However, its performance-enhancing properties and potential for abuse make it a controversial substance, and caution should be exercised when interpreting its effects in animal models and human studies.
Orientations Futures
There are several areas of research that could benefit from further investigation of 1-(2-phenylethyl)-3-piperidinecarboxamide. These include the development of more selective PPARδ agonists with fewer side effects, the identification of novel targets for metabolic regulation, and the investigation of its effects on other tissues and organs beyond skeletal muscle and adipose tissue. Additionally, more studies are needed to determine the long-term safety and efficacy of this compound in humans, particularly in the context of metabolic and cardiovascular diseases.
Méthodes De Synthèse
1-(2-phenylethyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared using various methods. The most common approach involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(4-methylsulfonylphenyl)acetonitrile in the presence of a reducing agent such as iron powder. The resulting intermediate is then subjected to reductive amination with piperidine to obtain this compound. Other methods involve the use of different starting materials and reaction conditions, but they all follow a similar synthetic pathway.
Applications De Recherche Scientifique
1-(2-phenylethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic benefits in various disease models. It has been shown to improve lipid and glucose metabolism, reduce inflammation, and protect against oxidative stress in animal models of obesity, diabetes, and cardiovascular diseases. Additionally, this compound has been investigated for its role in regulating skeletal muscle metabolism and improving exercise performance. However, due to its performance-enhancing properties, this compound has also been banned by the World Anti-Doping Agency (WADA) and is considered a prohibited substance in sports.
Propriétés
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-14(17)13-7-4-9-16(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPABKXIZOYZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
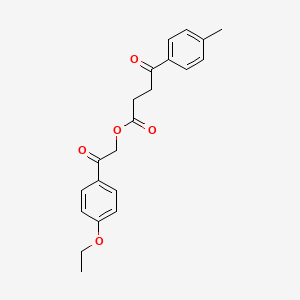
![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)

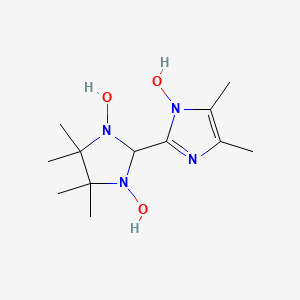
![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5180913.png)
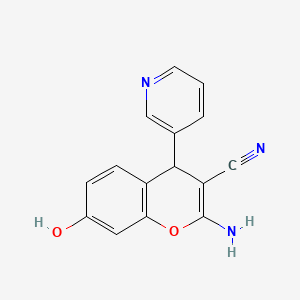
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
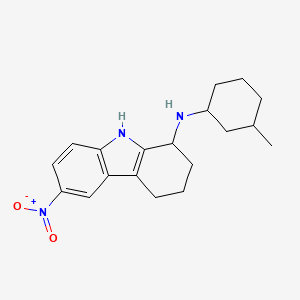
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
